

Ilorasertib ATP-competitive kinase inhibitor

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Compound Focus: Ilorasertib

CAS No.: 1227939-82-3

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Quantitative Kinase Inhibition Profile

The potency of **Ilorasertib** against its various kinase targets was characterized by half-maximal inhibitory concentration (IC₅₀) values, summarized in the table below. Lower IC₅₀ values indicate greater potency [1].

Kinase Target	IC ₅₀ Value (nM)
Aurora C	1
VEGFR1	1
FLT3	1
Aurora B	7
RET	7
PDGFRβ	3
CSF1R	3
VEGFR2	2
Aurora B (Y156H)	12

Kinase Target	IC ₅₀ Value (nM)
PDGFR α	11
c-Kit	20
VEGFR3	43
Aurora A	120

Preclinical Evidence & Antitumor Activity

In vitro and in vivo studies demonstrated the functional consequences of this kinase inhibition.

- In Vitro Effects:** In non-small cell lung cancer (NSCLC) cell lines, **lloresertib** induced a concentration-dependent increase in polyploidy (EC₅₀ of 5-10 nM), a classic effect of Aurora B inhibition that leads to mitotic failure and cell death [1]. It also showed antiproliferative activity against chronic myelogenous leukemia (CML) cells, including those with the Gleevec-resistant BCR-ABL T315I mutation [1].
- In Vivo Efficacy:** **lloresertib** demonstrated significant antitumor efficacy in xenograft models of both solid tumors and hematological malignancies [1]. It inhibited tumor growth and even caused regression of advanced tumors [1]. A specific biomarker assay showed that treatment with **lloresertib** led to the inhibition of histone H3 phosphorylation in circulating tumor cells, confirming target engagement of Aurora B in vivo [1].

Clinical Development and Findings

Phase I trials in patients with advanced hematologic malignancies and solid tumors established the safety profile, pharmacokinetics, and preliminary clinical activity of **lloresertib**.

Aspect	Findings from Clinical Trials
Recommended Phase 2 Dose	Oral monotherapy: 540 mg once weekly or 480 mg twice weekly (28-day cycle) [2] [3].

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Common Grade 3/4 Adverse Events	Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%), hypophosphatemia (11.5%) [2] [3]. Fatigue, anorexia, and hypertension were very frequent (>30%) but often lower grade [4].
Pharmacokinetics	Oral half-life of ~15 hours; exposure was dose-proportional; no interaction with azacitidine [2] [3].
Clinical Pharmacodynamics	Biomarker evidence confirmed engagement of both VEGFR2 and Aurora B kinase [4]. Maximum inhibition of VEGFR2 occurred at lower doses and exposures than required for Aurora B inhibition in tissue [4].
Preliminary Efficacy	Clinical responses were observed in 3 patients with Acute Myelogenous Leukemia (AML) [2] [3]. In solid tumor trials, partial responses were observed in one patient with basal cell carcinoma and one with adenocarcinoma of unknown primary site [4].

Experimental Protocols for Key Assays

Clinical trials utilized specific methodologies to evaluate **Ilorasertib**'s pharmacodynamic effects and antitumor activity.

- **Pharmacodynamic Biomarker Analysis**

- **Purpose:** To demonstrate in vivo target engagement of Aurora kinase and VEGFR [4].
- **Methodology:** Blood samples were collected in conjunction with pharmacokinetic sampling. Biomarkers included cell cycle analysis and measurement of Placental Growth Factor (PIGF), a marker of VEGFR inhibition [2]. For Aurora kinase inhibition, a key biomarker was the phosphorylation status of histone H3, a direct substrate of Aurora B [1].

- **Antitumor Efficacy Assessment (Xenograft Models)**

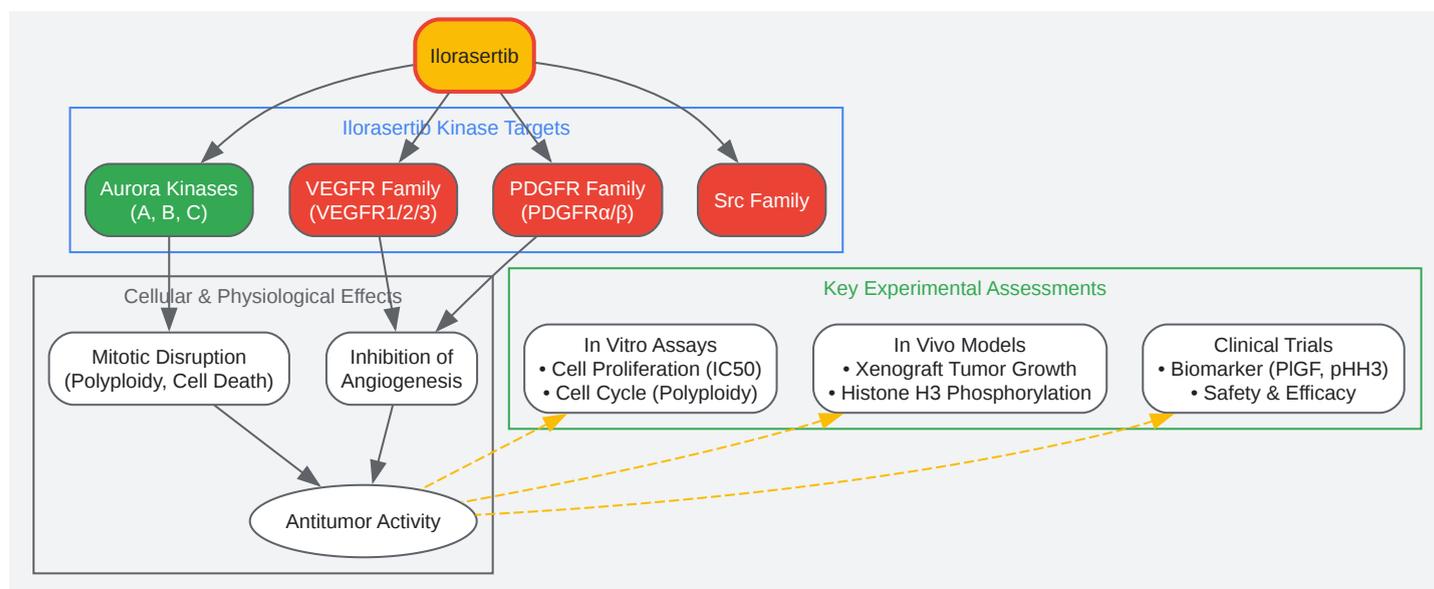
- **Purpose:** To evaluate the inhibitory effect of **Ilorasertib** on tumor growth in vivo [1].
- **Inoculation:** Cancer cells were suspended and inoculated into the flanks of immunodeficient (SCID/beige) mice [1].
- **Dosing & Measurement:** Treatment began once mean tumor volume reached approximately 0.4-0.5 cm³. Tumor size was measured regularly with calipers, and volume was calculated

using the formula: $(L \times W^2)/2$ [1].

- **Analysis:** Antitumor activity was assessed by calculating the percentage of tumor growth inhibition (T/C%), where T is the mean volume of the treated group and C is the mean volume of the control group [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary kinase targets of **Ilorasertib** and their roles in cancer-relevant signaling pathways, integrating the key experimental steps for its evaluation.



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Figure 1: **Ilorasertib**'s multi-target inhibition mechanism and the integrated experimental workflow from in vitro assays to clinical trials.

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